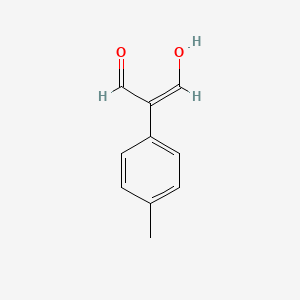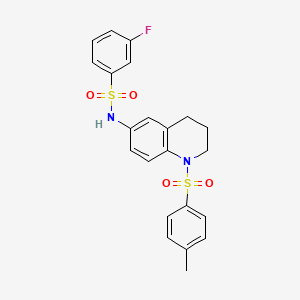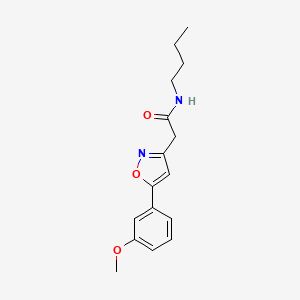
2-( (4-メチル-5-( (3,4,5-トリメトキシベンゾアミド)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "methyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate," is a heterocyclic compound that features a 1,2,4-triazole ring, a common motif in medicinal chemistry due to its diverse biological activities. The compound's structure suggests potential interactions with various biological targets, and its synthesis and properties are of significant interest in the field of drug discovery.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was reported, where the starting compound underwent cyclization and aminomethylation to yield a series of compounds with potential biological activities . Similarly, the synthesis of a related compound, "methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate," involved the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, followed by esterification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography in some cases . For example, the structure of a similar compound was confirmed by X-ray crystallography, which provided detailed insights into the molecular conformation and supramolecular interactions . These techniques would be essential for the structural assessment of "methyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate."
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be explored through various chemical reactions. For instance, the formation of Mannich bases from triazole compounds indicates the potential for derivatization through aminomethylation . Additionally, the reaction of triazole derivatives with chloroacetic acid and subsequent esterification suggests the possibility of modifying the compound to introduce different functional groups . These reactions could be investigated for the compound of interest to explore its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as lipophilicity, pKa values, and antioxidant activities, can be determined using techniques like HPLC, potentiometric titration, and in vitro assays . For example, the lipophilicity and pKa values of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were investigated to understand their physicochemical characteristics . These methods would be relevant for assessing the properties of "methyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate."
科学的研究の応用
抗がん研究
2-( (4-メチル-5-( (3,4,5-トリメトキシベンゾアミド)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)酢酸メチルは、抗がん剤としての可能性を示しています。研究者らは、この化合物が癌細胞株に及ぼす影響、特に細胞増殖の阻害やアポトーシスの誘導について調査してきました。 そのユニークな構造は、重要な細胞経路を阻害する可能性があり、癌治療におけるさらなる研究のための有望な候補となっています .
抗真菌性
この化合物の硫黄含有部分は、抗真菌活性を示唆しています。研究では、カンジダ種や皮膚糸状菌など、真菌病原体に対する有効性が調査されています。 真菌細胞膜や代謝経路を阻害することで、新規の抗真菌剤として役立つ可能性があります .
抗炎症作用
炎症は、さまざまな疾患において重要な役割を果たします。2-( (4-メチル-5-( (3,4,5-トリメトキシベンゾアミド)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)酢酸メチルは、炎症反応を調節する可能性があります。研究者らは、この化合物がプロ炎症性サイトカインやシグナル伝達経路に及ぼす影響を調査してきました。 さらなる研究により、抗炎症薬としての可能性が明らかになる可能性があります .
心臓血管研究
この化合物のトリアゾール環系は、一部の心臓血管薬に似ています。研究者らは、血圧調節、血管拡張、血小板凝集に対するこの化合物の影響を調査してきました。 関連する受容体や酵素との相互作用を調査することで、心臓血管薬理学に関する知見が得られる可能性があります .
神経保護作用
神経変性疾患には、効果的な神経保護剤が必要です。2-( (4-メチル-5-( (3,4,5-トリメトキシベンゾアミド)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)酢酸メチルは、神経細胞を酸化ストレス、炎症、興奮毒性から保護する可能性を示しています。 神経保護化合物としての可能性は、さらなる調査が必要です .
抗ウイルス活性
ウイルス感染の世界的な影響を考えると、抗ウイルス活性を有する化合物は重要です。予備的な研究では、2-( (4-メチル-5-( (3,4,5-トリメトキシベンゾアミド)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)酢酸メチルが特定のウイルスを阻害する可能性があることが示唆されています。研究者らは、単純ヘルペスウイルス(HSV)やインフルエンザなど、RNAウイルスやDNAウイルスに対するこの化合物の影響を調査してきました。 その抗ウイルス特性を検証するためには、メカニズム研究が必要です .
特性
IUPAC Name |
methyl 2-[[4-methyl-5-[[(3,4,5-trimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S/c1-21-13(19-20-17(21)28-9-14(22)26-4)8-18-16(23)10-6-11(24-2)15(27-5)12(7-10)25-3/h6-7H,8-9H2,1-5H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXYIXWWSCKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)
![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)
![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)
![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)
![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)

![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)




![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)
